Cas no 1240580-96-4 (1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane)
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane
- 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane
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- MDL: MFCD16069602
- Inchi: 1S/C12H16ClFN2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
- InChI Key: FJVREBRUSVKEAP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)CN1CCNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 215
- Topological Polar Surface Area: 15.3
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423372-1 g |
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 1g |
€694.20 | 2023-06-16 | ||
| abcr | AB423372-1g |
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane; . |
1240580-96-4 | 1g |
€694.20 | 2025-04-21 | ||
| abcr | AB423372-5g |
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane; . |
1240580-96-4 | 5g |
€1390.00 | 2025-04-21 | ||
| abcr | AB423372-10g |
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane; . |
1240580-96-4 | 10g |
€1759.20 | 2025-04-21 | ||
| A2B Chem LLC | AJ26941-1g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 1g |
$1190.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26941-2g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 2g |
$1618.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26941-5g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 5g |
$2293.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26941-10g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 10g |
$2878.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26941-25g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 25g |
$4250.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26941-50g |
1-[(4-chloro-3-fluorophenyl)methyl]-1,4-diazepane |
1240580-96-4 | 95+% | 50g |
$6028.00 | 2024-04-20 |
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane
Introduction to 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane (CAS No. 1240580-96-4)
1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane, with the CAS number 1240580-96-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of diazepanes, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane make it a promising candidate for various pharmacological studies.
The chemical structure of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane consists of a diazepane ring fused with a substituted benzene ring. The presence of the 4-chloro and 3-fluoro substituents on the benzene ring imparts specific electronic and steric properties that can influence its interactions with biological targets. These substituents can modulate the compound's affinity for receptors, enzymes, and other biomolecules, making it a valuable tool in drug discovery and development.
Recent studies have explored the pharmacological properties of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane in various contexts. One notable area of research is its potential as an anxiolytic agent. Preclinical studies have shown that this compound exhibits significant anxiolytic effects in animal models, suggesting its potential for treating anxiety disorders. The mechanism of action is believed to involve modulation of the GABAergic system, which plays a crucial role in regulating anxiety.
In addition to its anxiolytic properties, 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane has also been investigated for its anticonvulsant activity. Research has demonstrated that this compound can effectively reduce seizure activity in rodent models of epilepsy. The anticonvulsant effects are thought to be mediated through interactions with GABA receptors and other ion channels involved in neuronal excitability.
The therapeutic potential of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane extends beyond anxiety and epilepsy. Studies have also explored its use as a neuroprotective agent. In vitro and in vivo experiments have shown that this compound can protect neurons from oxidative stress and other forms of cellular damage. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
To further understand the pharmacokinetic and pharmacodynamic properties of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane, several clinical trials have been conducted. These trials have provided valuable insights into the safety and efficacy of the compound in human subjects. Preliminary results indicate that it is well-tolerated at therapeutic doses and exhibits a favorable safety profile. However, more extensive clinical studies are needed to fully evaluate its long-term safety and efficacy.
The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the reaction of 4-chloro-3-fluorobenzyl chloride with 1,4-diazepane or its derivatives under appropriate conditions. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.
In conclusion, 1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane (CAS No. 1240580-96-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its mechanisms of action and clinical potential, paving the way for new treatments for various neurological disorders.
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